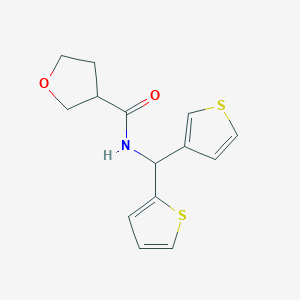
N-(thiophen-2-yl(thiophen-3-yl)methyl)tetrahydrofuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a flat five-membered ring, it is aromatic as indicated by its extensive substitution reactions. It is a colorless liquid with a benzene-like odor . In the context of your compound, it seems to be a derivative of thiophene, possibly used in the synthesis of more complex organic compounds .
Molecular Structure Analysis
Thiophene has a five-membered ring with four carbon atoms and one sulfur atom. The presence of conjugated pi electrons over the ring results in aromaticity, allowing for extensive substitution reactions . The specific structure of your compound would depend on the exact arrangement and bonding of the thiophene rings and the tetrahydrofuran-3-carboxamide group .Chemical Reactions Analysis
Thiophene and its derivatives are known to undergo a variety of chemical reactions, particularly electrophilic aromatic substitution . The specific reactions that your compound would undergo would depend on the exact structure and functional groups present .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact molecular structure. Thiophene is a colorless liquid at room temperature, and it is less dense than water . It has a strong aroma that is often compared to benzene or camphor .Scientific Research Applications
- Research Findings :
- A study by Wu et al. synthesized a series of new N-(thiophen-2-yl) nicotinamide derivatives by combining the nitrogen-containing heterocycle nicotinic acid with the sulfur-containing heterocycle thiophene .
- In Vivo Bioassay Results :
- Implications : These derivatives serve as significant lead compounds for further structural optimization, and compound 4f holds promise as a potential fungicide candidate for CDM control .
Fungicidal Activity
Safety And Hazards
properties
IUPAC Name |
N-[thiophen-2-yl(thiophen-3-yl)methyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c16-14(10-3-5-17-8-10)15-13(11-4-7-18-9-11)12-2-1-6-19-12/h1-2,4,6-7,9-10,13H,3,5,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFPXJITUNOFJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(thiophen-2-yl(thiophen-3-yl)methyl)tetrahydrofuran-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

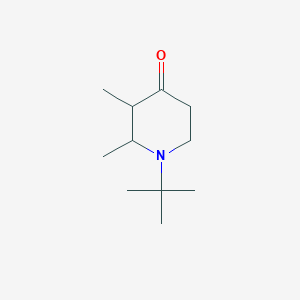
![2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2804298.png)
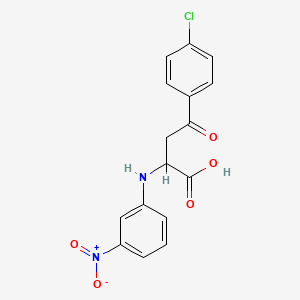

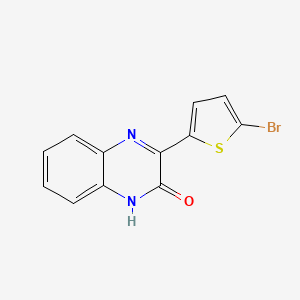
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclopentanecarboxamide](/img/structure/B2804305.png)

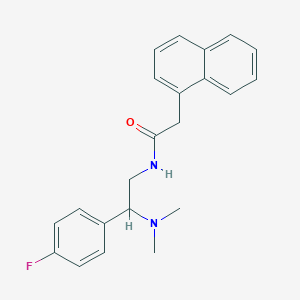

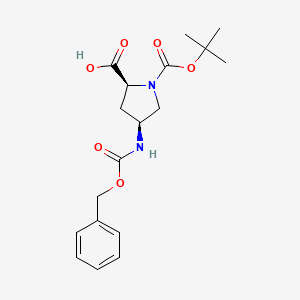



![(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[(2-methylphenyl)methyl]-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-4-one](/img/structure/B2804320.png)